molecular formula C10H12Cl2N2O B12788767 1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea CAS No. 102433-35-2

1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea

Cat. No.: B12788767
CAS No.: 102433-35-2
M. Wt: 247.12 g/mol
InChI Key: OANFTWCNGPKFCF-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea is a chemical compound with the molecular formula C10H11Cl2N2O It is known for its unique structure, which includes both chloroethyl and chloromethylphenyl groups

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea typically involves the reaction of 2-chloroethylamine with 5-chloro-2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(2-Chloroethyl)-3-(5-chloro-2-methylphenyl)urea can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)-3-(4-chlorophenyl)urea: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    1-(2-Chloroethyl)-3-(3-chlorophenyl)urea: Another similar compound with a different position of the chloro group on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

102433-35-2

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(5-chloro-2-methylphenyl)urea

InChI

InChI=1S/C10H12Cl2N2O/c1-7-2-3-8(12)6-9(7)14-10(15)13-5-4-11/h2-3,6H,4-5H2,1H3,(H2,13,14,15)

InChI Key

OANFTWCNGPKFCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)NCCCl

Origin of Product

United States

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